molecular formula C11H21ClN2O2 B8135613 tert-Butyl 7-azabicyclo[2.2.1]heptan-2-ylcarbamate hydrochloride

tert-Butyl 7-azabicyclo[2.2.1]heptan-2-ylcarbamate hydrochloride

Cat. No.: B8135613
M. Wt: 248.75 g/mol
InChI Key: CTUPSFKVOJMISH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 7-azabicyclo[2.2.1]heptan-2-ylcarbamate hydrochloride: is a chemical compound known for its unique bicyclic structure. It is often used in various chemical and pharmaceutical research applications due to its stability and reactivity. The compound’s molecular formula is C({11})H({21})ClN({2})O({2}), and it has a molecular weight of 248.75 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 7-azabicyclo[2.2.1]heptan-2-ylcarbamate hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 7-azabicyclo[2.2.1]heptan-2-ylcarbamate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 7-azabicyclo[2.2.1]heptan-2-ylcarbamate hydrochloride is used as a building block for synthesizing more complex molecules. Its stable bicyclic structure makes it an ideal candidate for studying reaction mechanisms and developing new synthetic methodologies.

Biology and Medicine

In biological and medical research, this compound is investigated for its potential as a pharmacological agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development, particularly in the field of neuropharmacology.

Industry

Industrially, the compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals. Its stability and reactivity make it valuable in large-scale chemical manufacturing.

Mechanism of Action

The mechanism of action of tert-Butyl 7-azabicyclo[2.2.1]heptan-2-ylcarbamate hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 7-azabicyclo[2.2.1]heptane-2-carboxylate
  • tert-Butyl 7-azabicyclo[2.2.1]heptane-2-ylcarbamate

Uniqueness

Compared to similar compounds, tert-Butyl 7-azabicyclo[2.2.1]heptan-2-ylcarbamate hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability. This makes it more suitable for certain applications, particularly in aqueous environments .

Properties

IUPAC Name

tert-butyl N-(7-azabicyclo[2.2.1]heptan-2-yl)carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2.ClH/c1-11(2,3)15-10(14)13-9-6-7-4-5-8(9)12-7;/h7-9,12H,4-6H2,1-3H3,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTUPSFKVOJMISH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2CCC1N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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